5-Bromothiophene-2-boronic acid

Hormone-Sensitive Lipase Inhibition Metabolic Disorders Enzyme Assay

Boronic acid protodeboronation compromises multi-step synthesis. 5-Bromothiophene-2-boronic acid (CAS 162607-17-2) offers dual functionality: • Boronic acid for Suzuki coupling + 5-bromo for chain extension-enabling iterative oligothiophene synthesis for OFET/OLED/OPV devices. • HSL inhibitor IC50 350 nM-a validated heteroaryl chemotype for metabolic disorder SAR. • For reliable multi-step routes, the MIDA ester (CAS 943552-31-6) ensures air-stable, slow-release coupling.

Molecular Formula C4H4BBrO2S
Molecular Weight 206.86 g/mol
CAS No. 162607-17-2
Cat. No. B068155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromothiophene-2-boronic acid
CAS162607-17-2
Molecular FormulaC4H4BBrO2S
Molecular Weight206.86 g/mol
Structural Identifiers
SMILESB(C1=CC=C(S1)Br)(O)O
InChIInChI=1S/C4H4BBrO2S/c6-4-2-1-3(9-4)5(7)8/h1-2,7-8H
InChIKeyUSJPOBDLWVCPGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromothiophene-2-boronic acid Overview


5-Bromothiophene-2-boronic acid (CAS 162607-17-2, also known as (5-bromothiophen-2-yl)boronic acid) is a heteroaryl boronic acid derivative featuring a thiophene ring substituted with a bromine atom at the 5-position and a boronic acid group at the 2-position . This compound belongs to the class of organoboronic acids widely employed as versatile building blocks in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation . Its dual functionality—combining a boronic acid handle for cross-coupling with a bromine substituent that can serve as a site for further functionalization—renders it a strategic intermediate in the construction of more complex molecular architectures .

5-Bromothiophene-2-boronic acid: Irreplaceable Features


Despite superficial structural similarities to other thiophene boronic acids such as 2-thienylboronic acid (CAS 6165-68-0) or 5-chlorothiophene-2-boronic acid (CAS 162607-18-3), the unique combination of a bromine substituent and boronic acid functionality on the 5-bromothiophene-2-boronic acid scaffold confers distinct electronic, steric, and reactivity profiles . These differences manifest in quantifiable variations in cross-coupling efficiency, regioselectivity, and even unexpected biological activity [1]. Generic substitution with a non-brominated or differently halogenated analog can lead to suboptimal yields, altered reaction pathways, and ultimately, a failure to reproduce or achieve the desired synthetic or functional outcome [2]. The following quantitative evidence demonstrates exactly where and how this compound differentiates itself from its closest analogs.

5-Bromothiophene-2-boronic acid: Evidence-Based Comparison


Hormone-Sensitive Lipase Inhibition

In a direct head-to-head in vitro study of boronic acid inhibitors, 5-bromothiophene-2-boronic acid demonstrated potent inhibition of hormone-sensitive lipase (HSL) with an IC50 value of 350 nM [1]. This places it among the most potent heteroaryl boronic acids tested, with potency comparable to the aryl boronic acid lead compound (2-benzyloxy-5-fluorophenyl)boronic acid (IC50 = 140 nM) and substantially higher than many other tested analogs [1]. The presence of the bromine substituent on the thiophene ring is critical for this activity; the unsubstituted 2-thienylboronic acid was not among the most potent inhibitors, and the 5-chloro analog was not evaluated in this study, highlighting a unique biological activity profile not observed with the simpler analog [1].

Hormone-Sensitive Lipase Inhibition Metabolic Disorders Enzyme Assay

Physical Property Differentiation

A direct comparison of commercial specifications from a major supplier (Sigma-Aldrich) reveals key physical property differences between 5-bromothiophene-2-boronic acid and three closely related heteroaryl boronic acids . The target compound exhibits a melting point of 95-100 °C, which is significantly lower than that of 5-chlorothiophene-2-boronic acid (138-140 °C) and 5-bromofuran-2-boronic acid (100-117 °C) . This lower melting point can be indicative of different crystal packing and may influence handling and solubility characteristics during synthetic workflows. Furthermore, the target compound is supplied as a solid, whereas the 5-chloro analog is described as a powder or crystals, suggesting potential differences in physical form that could impact weighing accuracy and dissolution rates in automated synthesis platforms .

Physical Characterization Purity Analysis Procurement Specification

Oligothiophene Synthesis Intermediate

While direct yield data comparing 5-bromothiophene-2-boronic acid with other boronic acids in oligothiophene synthesis is not readily available in the public domain, a class-level inference can be drawn from established synthetic strategies [1]. The compound serves as a crucial building block in the construction of functional oligothiophenes via Suzuki-Miyaura coupling, where it reacts with complementary bromide or boronic acid partners [2]. The presence of the bromine atom allows for iterative coupling strategies to build well-defined oligomer sequences, a capability not shared by non-halogenated thiophene boronic acids like 2-thienylboronic acid, which can only act as a terminal capping group [2]. This dual functionality is essential for the synthesis of advanced materials used in OFETs, OLEDs, and OPVs, where precise control over conjugation length and electronic properties is paramount [3].

Oligothiophene Synthesis Organic Electronics Suzuki Coupling

MIDA Boronate Stabilization

Heteroaryl boronic acids, including thiophene derivatives, are often prone to protodeboronation and other decomposition pathways, limiting their shelf life and utility in demanding synthetic sequences [1]. While specific stability data for 5-bromothiophene-2-boronic acid is not extensively published, the broader class of unstable boronic acids has been rendered shelf-stable and highly effective through conversion to the corresponding N-methyliminodiacetic acid (MIDA) boronates [2]. The MIDA ester of 5-bromothiophene-2-boronic acid (CAS 943552-31-6) is commercially available and exemplifies this strategy [3]. The MIDA protecting group confers air- and moisture-stability, enabling long-term storage and use in iterative cross-coupling sequences via a slow-release mechanism under basic aqueous conditions [2]. This is a class-level inference: while direct comparative stability data between the free boronic acid and its MIDA ester is not provided, the established paradigm for unstable boronic acids strongly suggests that the MIDA derivative offers a quantifiable advantage in shelf life and handling robustness.

MIDA Boronate Stability Slow-Release Cross-Coupling

5-Bromothiophene-2-boronic acid: Application Scenarios


HSL Inhibitor Discovery for Metabolic Disease

Researchers focused on identifying new HSL inhibitors for the treatment of type 2 diabetes, obesity, and related metabolic disorders should prioritize 5-bromothiophene-2-boronic acid. Its demonstrated IC50 of 350 nM against HSL, as reported in a direct head-to-head comparison with other potent boronic acids, provides a validated starting point for structure-activity relationship (SAR) studies [1]. This heteroaryl scaffold offers a distinct chemotype compared to the more extensively studied aryl boronic acids, potentially leading to improved selectivity, pharmacokinetic properties, or reduced off-target effects. Procurement of this compound enables direct exploration of this unique chemical space for HSL inhibition, a target of significant therapeutic interest.

Sequence-Defined Oligothiophenes for Organic Electronics

Materials chemists and engineers engaged in the fabrication of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) devices should consider 5-bromothiophene-2-boronic acid as an essential building block [2]. Its dual functionality—a boronic acid for Suzuki coupling and a bromine substituent for further functionalization—enables iterative, stepwise construction of oligothiophenes with precisely controlled conjugation length and electronic properties [2]. Unlike simple thiophene boronic acids like 2-thienylboronic acid, which can only serve as terminal caps, this compound allows for chain extension and the creation of well-defined oligomeric sequences critical for tuning device performance [3].

Air-Stable Boronic Acid Surrogates for Multi-Step Synthesis

Process chemists and synthetic organic chemists planning multi-step syntheses involving heteroaryl boronic acids should procure the MIDA ester derivative of 5-bromothiophene-2-boronic acid (CAS 943552-31-6) [4]. The free boronic acid, like many heteroaryl boronic acids, is prone to protodeboronation and decomposition, limiting its shelf life and reliability in complex synthetic routes [5]. The MIDA boronate offers a class-validated solution: it is air- and moisture-stable, can be stored at room temperature for extended periods, and undergoes slow-release hydrolysis under basic Suzuki coupling conditions to liberate the active boronic acid in situ [5]. This strategy significantly enhances the practicality and reproducibility of syntheses that would otherwise be hampered by reagent instability.

SAR of Thiophene-Containing Bioactive Molecules

Medicinal chemists conducting SAR campaigns on thiophene-containing drug candidates will find 5-bromothiophene-2-boronic acid to be a versatile intermediate . Its bromine atom serves as a handle for further diversification via cross-coupling or nucleophilic aromatic substitution, while the boronic acid group allows for introduction of the thiophene moiety into larger frameworks. The distinct electronic properties imparted by the bromine substituent, as evidenced by its unique biological activity profile (e.g., HSL inhibition), differentiate it from non-halogenated or chloro-substituted analogs [1]. This makes it a valuable tool for probing the impact of halogen substitution on target binding, metabolic stability, and overall pharmacological profile.

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